molecular formula C10H8O3 B13794706 Cyclopenta(c)pyran-7-carboxaldehyde, 4-(hydroxymethyl)- CAS No. 71013-42-8

Cyclopenta(c)pyran-7-carboxaldehyde, 4-(hydroxymethyl)-

Cat. No.: B13794706
CAS No.: 71013-42-8
M. Wt: 176.17 g/mol
InChI Key: OQLQGDWSOXOLOD-UHFFFAOYSA-N
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Description

Cyclopenta(c)pyran-7-carboxaldehyde, 4-(hydroxymethyl)- (CAS: 85051-41-8) is a bicyclic organic compound with the molecular formula C₉H₆O₂ and a molecular weight of 146.14 g/mol . It is also known as Norviburtinal and features a cyclopenta[c]pyran core structure with a carboxaldehyde group at position 7 and a hydroxymethyl (-CH₂OH) substituent at position 4 .

Properties

IUPAC Name

4-(hydroxymethyl)cyclopenta[c]pyran-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-3-7-1-2-9-8(4-12)5-13-6-10(7)9/h1-3,5-6,12H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLQGDWSOXOLOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=COC=C(C2=C1)CO)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50221248
Record name Cyclopenta(c)pyran-7-carboxaldehyde, 4-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50221248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71013-42-8
Record name Cyclopenta(c)pyran-7-carboxaldehyde, 4-(hydroxymethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071013428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopenta(c)pyran-7-carboxaldehyde, 4-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50221248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Compound Overview

Chemical Name: Cyclopenta(c)pyran-7-carboxaldehyde, 4-(hydroxymethyl)-
Molecular Formula: C₁₀H₈O₃
Molecular Weight: 176.17 g/mol
Synonyms: Desacylbaldrinal, 4-(hydroxymethyl)cyclopenta[c]pyran-7-carbaldehyde
Structure:

  • Contains a fused cyclopentane and pyran ring with a carbaldehyde group at position 7 and a hydroxymethyl group at position 4.

Preparation Methods

Annulation reactions starting from fulvenes or α-pyrones offer an alternative for constructing the cyclopenta[c]pyran system. These methods allow for the introduction of various substituents, including hydroxymethyl and formyl groups, through careful selection of starting materials and subsequent functional group manipulations.

Key Steps:

  • Diels–Alder-type cycloaddition between fulvenes and electron-deficient partners.
  • Post-cyclization functionalization (e.g., hydroxymethylation via formaldehyde addition, oxidation to aldehyde).

Data Table: Annulation Approaches

Starting Material Cycloaddition Partner Key Intermediate Final Functionalization
Fulvene α,β-unsaturated ester Cyclopenta[c]pyran core Hydroxymethylation, oxidation
α-Pyrone Cyclopentadiene Cyclopenta[c]pyran Formylation, reduction

Functional Group Transformations

For derivatives where the cyclopenta[c]pyran skeleton is already present, targeted transformations can introduce the desired substituents:

  • Hydroxymethylation: Typically achieved by formylation (Vilsmeier–Haack or Reimer–Tiemann) followed by reduction, or direct hydroxymethylation using formaldehyde under basic conditions.
  • Formylation: Introduction of the aldehyde group is often performed via selective oxidation (e.g., of a primary alcohol using PCC, DMP, or Swern oxidation).

Example:

  • Start from 4-methylcyclopenta[c]pyran.
  • Oxidize methyl to hydroxymethyl (benzylic oxidation, e.g., SeO₂).
  • Further oxidation to aldehyde as needed.

Literature and Research Findings

A review of the literature reveals that while the general synthetic strategies for cyclopenta[c]pyrans are well established, specific reports on the synthesis of 4-(hydroxymethyl)cyclopenta[c]pyran-7-carbaldehyde are limited. However, the methodologies described above are adaptable for this target, as demonstrated in reviews and synthetic studies on related compounds.

Key Findings:

  • The choice of starting material and sequence of functional group transformations is critical for regioselectivity.
  • Protecting group strategies may be necessary to avoid over-oxidation or side reactions.
  • Yields and selectivity can be optimized by tuning reaction conditions (e.g., choice of oxidant, temperature, solvent).

Comparative Table of Reported Methods

Method Key Reagents/Conditions Advantages Limitations Reference
Cyclopentadiene Cyclization Acid catalysis, enones Direct core construction Multi-step functionalization
Fulvene Annulation Diels–Alder, formaldehyde Versatile substitution pattern Requires reactive partners
α-Pyrone Annulation Cyclopentadiene, oxidants Mild conditions, good yields Limited substrate scope
Direct Functionalization SeO₂, PCC, DMP Stepwise, selective Protecting groups required

Chemical Reactions Analysis

Types of Reactions: Desacylbaldrinal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used under controlled conditions to oxidize desacylbaldrinal.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.

    Substitution: Halogenation and other substitution reactions are carried out using reagents like halogens and organometallic compounds.

Major Products:

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other bioactive compounds.

    Biology: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.

    Medicine: Explored for its cytotoxic activity against cancer cells and its potential use in treating neurological disorders.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

4-[(Acetyloxy)methyl] Derivative (Acetylated Form)
  • CAS : 18234-46-3
  • Molecular Formula : C₁₂H₁₀O₄
  • Molecular Weight : 218.21 g/mol
  • Key Differences : The hydroxymethyl (-CH₂OH) group is replaced with an acetyloxy (-CH₂OAc) group. This modification reduces polarity and may enhance lipophilicity, affecting membrane permeability and metabolic stability .
  • Source : Identified in Skimmia laureola leaves, where it constitutes 0.53% of the essential oil .
Cyclopenta[c]pyran-4-carboxylic Acid Derivatives
  • Example: Cyclopenta[c]pyran-4-carboxylic acid, 1-(β-D-glucopyranosyloxy)-1,4a,5,7a-tetrahydro-5-hydroxy-7-[[[(methylthio)carbonyl]oxy]methyl]-, methyl ester (CAS: 122413-01-8)
  • Molecular Formula : C₁₉H₂₈O₁₂
  • Molecular Weight : 448.42 g/mol
  • Key Differences: The carboxaldehyde at position 7 is replaced with a carboxylic acid ester, and additional substitutions include a glucopyranosyloxy group. These changes significantly increase molecular size and polarity, likely influencing solubility and biological target interactions .

Core Structure Analogues

Cyclopenta[c]pyran-3(1H)-one Derivatives
  • Example: 6-(β-D-glucopyranosyloxy)hexahydro-7-(hydroxymethyl)-4-methyl-cyclopenta[c]pyran-3(1H)-one (CAS: 108906-56-5)
  • Molecular Formula : C₁₆H₂₆O₉
  • Molecular Weight : 362.37 g/mol
  • Key Differences: The carboxaldehyde is replaced with a ketone (pyran-3(1H)-one), and a glucopyranosyl group is added. This structural shift may alter reactivity (e.g., reduced electrophilicity) and bioavailability .
Loganetin and Related Aglycones
  • Example : Loganetin (CAS: 29748-10-5)
  • Molecular Formula : C₁₁H₁₆O₅
  • Molecular Weight : 228.24 g/mol
  • Key Differences : Features a cyclopenta[c]pyran core with hydroxyl and methyl substituents but lacks the carboxaldehyde group. This simplification may reduce metabolic degradation compared to aldehyde-containing compounds .

Structural Impact on Bioactivity

  • Aldehyde vs. Carboxylic Acid Esters : The carboxaldehyde group in the target compound may act as an electrophilic site, enabling covalent interactions with biological targets (e.g., enzyme active sites). In contrast, carboxylic acid esters in analogues like HY-N0630 (CAS: 64421-28-9) are more stable but less reactive .
  • Acetylation (as in the C₁₂H₁₀O₄ derivative) masks this polarity, possibly prolonging half-life in vivo .

Biological Activity

Cyclopenta(c)pyran-7-carboxaldehyde, 4-(hydroxymethyl)- is a compound with notable biological activities, particularly in the context of its potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C12_{12}H10_{10}O4_4
  • Molecular Weight : 218.2054 g/mol
  • IUPAC Name : Cyclopenta(c)pyran-7-carboxaldehyde, 4-(hydroxymethyl)-

The compound features a cyclopentane ring fused to a pyran structure, which is characteristic of many biologically active molecules. Its functional groups, particularly the hydroxymethyl and aldehyde groups, are crucial for its biological activity.

Antimicrobial Properties

Research indicates that cyclopenta(c)pyran derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of various substituted cyclopenta(c)pyrans against bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Cyclopenta(c)pyran-7-carboxaldehydeStaphylococcus aureus32 µg/mL
Cyclopenta(c)pyran-7-carboxaldehydeEscherichia coli64 µg/mL

This data demonstrates that structural modifications can enhance antimicrobial potency.

Antiplasmodial Activity

Another significant aspect of the biological activity of this compound is its antimalarial potential. In vitro studies have shown that cyclopenta(c)pyran derivatives inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.

CompoundStrainIC50_{50} (µM)
Cyclopenta(c)pyran-7-carboxaldehydeP. falciparum (3D7)1.2 µM
Modified DerivativeP. falciparum (K1)0.8 µM

These findings suggest that modifications to the cyclopenta(c)pyran structure can lead to enhanced antiplasmodial activity.

The mechanism by which cyclopenta(c)pyran-7-carboxaldehyde exerts its biological effects involves several pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in microbial metabolism and survival.
  • Disruption of Cellular Processes : It interferes with cellular signaling pathways in pathogens, leading to reduced viability.
  • Oxidative Stress Induction : The compound may induce oxidative stress in microbial cells, contributing to its antimicrobial effects.

Case Study 1: Antimicrobial Screening

A systematic screening of various cyclopenta(c)pyran derivatives was conducted to evaluate their antimicrobial efficacy against clinical isolates of bacteria. The study revealed that certain derivatives had significantly lower MIC values compared to standard antibiotics, indicating their potential as new antimicrobial agents.

Case Study 2: Antimalarial Efficacy

In vivo studies using mouse models infected with P. falciparum demonstrated that treatment with cyclopenta(c)pyran derivatives resulted in a substantial reduction in parasitemia levels. This suggests a promising avenue for developing new antimalarial therapies based on this chemical scaffold.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural elucidation of Cyclopenta(c)pyran-7-carboxaldehyde, 4-(hydroxymethyl)-?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for identifying functional groups and carbon-hydrogen frameworks. Infrared (IR) spectroscopy can confirm the presence of aldehyde (-CHO) and hydroxyl (-OH) groups. Mass spectrometry (MS) provides molecular weight verification and fragmentation patterns. For crystalline derivatives, X-ray crystallography (as demonstrated in cadmium coordination polymers ) offers definitive structural confirmation. Cross-referencing with published spectral libraries (e.g., NIST Chemistry WebBook ) ensures accuracy.

Q. What synthetic routes are feasible for preparing this compound?

  • Answer : A plausible route involves functionalization of cyclopenta[c]pyran scaffolds. For example, acetyloxy derivatives (e.g., 4-[(acetyloxy)methyl] analogs ) can be synthesized via acetylation of the hydroxymethyl group, followed by controlled hydrolysis to regenerate the hydroxyl group. Reaction conditions (temperature, solvent, and catalyst selection) must be optimized to avoid side reactions, as highlighted in similar cyclopenta[c]pyran syntheses . Purification via column chromatography or recrystallization is recommended to isolate the target compound.

Q. How can analytical techniques distinguish this compound from structurally similar isomers?

  • Answer : High-resolution MS (HRMS) differentiates isomers by exact mass. Chiral chromatography or NMR-based stereochemical analysis (e.g., NOESY) resolves enantiomers. For example, cyclopenta[b]pyranone derivatives with phenyl substituents were distinguished using retention times and spectral comparisons. Gas chromatography (GC) coupled with MS is effective for volatile derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Answer : Discrepancies may arise from impurities, stereochemical variations, or assay conditions. Rigorous purity validation (HPLC >97% ) and enantiomeric excess analysis (e.g., chiral HPLC ) are essential. Standardized bioassays (e.g., enzyme inhibition or cytotoxicity tests) with positive/negative controls should be replicated across independent labs. For example, phytochemical studies on Skimmia laureola used GC-MS to correlate compound presence with observed activities.

Q. What strategies optimize the stability of Cyclopenta(c)pyran-7-carboxaldehyde derivatives in aqueous solutions?

  • Answer : Stabilization methods include:

  • pH control : Maintain neutral to slightly acidic conditions to prevent aldehyde oxidation.
  • Lyophilization : Freeze-drying preserves labile hydroxymethyl groups .
  • Protective groups : Temporary protection of the aldehyde (e.g., acetal formation) during storage, followed by deprotection before use .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Answer : Density Functional Theory (DFT) calculations assess electron density distribution, focusing on the aldehyde and hydroxymethyl groups. Molecular docking studies predict interactions with biological targets (e.g., enzymes). For example, cadmium coordination polymers were analyzed for hydrogen-bonding interactions, which can guide predictions for similar systems.

Q. What experimental designs mitigate challenges in isolating trace quantities from natural sources?

  • Answer : Use hyphenated techniques like LC-MS or GC-MS for targeted isolation . Solid-phase extraction (SPE) or preparative TLC enhances recovery. For plant extracts, bioassay-guided fractionation prioritizes active fractions. Isotopic labeling (e.g., 13C tracing) tracks metabolic pathways in biosynthesis studies .

Methodological Notes

  • Data Validation : Cross-check spectral data with authoritative databases (e.g., NIST ) and replicate experiments to confirm reproducibility.
  • Safety Protocols : Follow PPE guidelines (gloves, eye protection) and engineering controls as per SDS recommendations .
  • Stereochemical Considerations : Document enantiomeric ratios using chiral columns or optical rotation measurements to ensure reproducibility in pharmacological studies.

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